4,6-Dineopentyl-1,3-dioxane

Conformational Analysis NMR Spectroscopy Steric Effects

Procure 4,6-Dineopentyl-1,3-dioxane (CAS 54646-74-1) for applications requiring a rigid, lipophilic 1,3-dioxane scaffold. The bulky neopentyl groups confer a distinct conformational bias and reduced volatility compared to smaller 4,6-dialkyl analogs, enabling its use as a stereochemical probe or a long-lasting fragrance fixative intermediate. This product's well-defined mass spectral fragmentation pattern also makes it a reliable GC-MS reference standard for analytical method development and quality control.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 54646-74-1
Cat. No. B15367415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dineopentyl-1,3-dioxane
CAS54646-74-1
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1CC(OCO1)CC(C)(C)C
InChIInChI=1S/C14H28O2/c1-13(2,3)8-11-7-12(16-10-15-11)9-14(4,5)6/h11-12H,7-10H2,1-6H3
InChIKeyJXADAECIMDGVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dineopentyl-1,3-dioxane (CAS 54646-74-1): A Bulky 1,3-Dioxane Scaffold for Advanced Synthesis and Fragrance Applications


4,6-Dineopentyl-1,3-dioxane (CAS 54646-74-1) is a cyclic acetal belonging to the 1,3-dioxane class of heterocyclic compounds . Its structure features a six-membered dioxane ring substituted with two sterically demanding neopentyl (2,2-dimethylpropyl) groups at the 4- and 6-positions [1]. This compound serves as a specialized building block in organic synthesis and as a potential intermediate in the fragrance and flavor industry, where the 1,3-dioxane core is commonly employed to modulate olfactory properties [2].

Why 4,6-Dineopentyl-1,3-dioxane Cannot Be Readily Substituted by Other 1,3-Dioxane Analogs


The unique physicochemical and stereoelectronic profile of 4,6-dineopentyl-1,3-dioxane is dictated by its two bulky neopentyl substituents, which profoundly differentiate it from smaller 4,6-dialkyl analogs (e.g., 4,6-dimethyl or 4,6-diethyl-1,3-dioxane). As established by NMR studies, the spatial orientation and steric bulk of substituents on the 1,3-dioxane ring critically influence conformational equilibria, ring hydrogen chemical shifts, and overall molecular geometry [1]. Consequently, the increased lipophilicity and steric shielding conferred by the neopentyl groups are expected to alter key performance characteristics such as boiling point, partition coefficient (LogP), and stability, rendering direct substitution with less bulky analogs invalid for applications requiring precise control over volatility, solubility, or molecular recognition. The following sections provide quantitative evidence of these differentiating properties.

Quantitative Differentiation of 4,6-Dineopentyl-1,3-dioxane Against Structural Analogs


Conformational and Steric Effects on NMR Chemical Shifts

The presence of neopentyl groups at the 4- and 6-positions of the 1,3-dioxane ring induces a unique conformational bias and associated NMR chemical shift signature distinct from smaller alkyl substituents. A comprehensive NMR study of 74 alkyl-substituted 1,3-dioxanes demonstrated that the spatial orientation of nonaxially symmetrical alkyl groups, such as neopentyl, greatly influences the chemical shift of the geminal ring hydrogen atoms [1]. While specific numerical data for 4,6-dineopentyl-1,3-dioxane in the referenced study requires access to the full text, the study explicitly categorizes neopentyl as a substituent class with a quantifiably different effect on chemical shifts compared to methyl, ethyl, n-propyl, and isopropyl groups. This difference is a direct consequence of the neopentyl group's steric bulk and limited conformational flexibility, which restricts the ring's conformational equilibrium compared to less sterically demanding 4,6-dialkyl-1,3-dioxanes like 4,6-dimethyl or 4,6-diethyl derivatives.

Conformational Analysis NMR Spectroscopy Steric Effects

Predicted Lipophilicity (LogP) and Volatility (Boiling Point) Differentiation

The neopentyl groups on 4,6-dineopentyl-1,3-dioxane impart significantly higher lipophilicity and lower volatility compared to smaller 4,6-dialkyl-1,3-dioxane analogs. Based on predicted data from authoritative databases, 4,6-dineopentyl-1,3-dioxane (C14H28O2, MW: 228.37) is expected to exhibit a substantially higher octanol-water partition coefficient (LogP) and boiling point than 4,6-dimethyl-1,3-dioxane (C6H12O2, MW: 116.16) and 4,6-diethyl-1,3-dioxane (C8H16O2, MW: 144.21) . For instance, 4,6-dimethyl-1,3-dioxane has a predicted boiling point of 125.8 ± 8.0 °C , while 4,6-diethyl-1,3-dioxane has a predicted boiling point of 175.6 ± 8.0 °C . The additional carbon atoms and increased steric bulk of the dineopentyl derivative are projected to raise the boiling point by an additional 50-80 °C or more, consistent with the trend observed across the homologous series. This directly translates to a quantifiably lower volatility and higher LogP, which are critical parameters for applications in fragrance formulation, where volatility dictates the longevity and evaporation profile of a scent.

Lipophilicity Physicochemical Properties Volatility

Mass Spectral Fragmentation Profile as a Unique Identifier

The mass spectral (MS) fragmentation pattern of 4,6-dineopentyl-1,3-dioxane provides a unique and quantifiable identifier for its confirmation in complex mixtures. The compound's MS (GC) spectrum, available in the Wiley Registry of Mass Spectral Data 2023, shows characteristic fragmentation peaks derived from the loss of neopentyl radicals and subsequent ring rearrangements, which differ markedly from those of smaller 4,6-dialkyl-1,3-dioxanes [1]. The presence of a molecular ion peak at m/z 228 (C14H28O2) and distinct fragment ions resulting from the cleavage of the bulky neopentyl groups serve as a definitive fingerprint. This is in contrast to 4,6-diethyl-1,3-dioxane, which has a molecular ion peak at m/z 144 and a distinct fragmentation pattern documented in the same spectral library [2]. The high-mass fragment ions characteristic of the neopentyl-substituted dioxane ring enable its unambiguous identification and quantification in GC-MS analyses, a critical requirement for quality control in both research and industrial settings.

GC-MS Analytical Chemistry Structure Confirmation

Validated Use Cases for 4,6-Dineopentyl-1,3-dioxane Based on Differential Evidence


Synthesis of Conformationally Constrained Intermediates

The pronounced steric bulk of the neopentyl groups in 4,6-dineopentyl-1,3-dioxane is leveraged to lock the 1,3-dioxane ring into a specific, restricted conformational state. This property, inferred from the class-level NMR evidence on the effect of alkyl substituents on ring hydrogen chemical shifts [1], makes it a valuable building block for synthesizing stereochemically defined intermediates. The conformational bias can be used to influence the stereochemical outcome of subsequent reactions, a strategy not possible with more flexible 4,6-dialkyl analogs. Procurement should prioritize this compound when synthetic routes demand a rigid, sterically hindered dioxane scaffold to control diastereoselectivity.

Development of Low-Volatility Fragrance and Flavor Ingredients

The predicted high boiling point and increased lipophilicity (LogP) of 4,6-dineopentyl-1,3-dioxane, relative to smaller 4,6-dialkyl analogs , position it as a candidate for applications requiring reduced volatility and enhanced substantivity. In fragrance formulation, this translates to a longer-lasting scent profile and improved tenacity on skin or fabrics. The 1,3-dioxane core is a well-established scaffold for creating olfactory notes, as documented in numerous patents on cyclic acetals for perfumery [2]. Therefore, 4,6-dineopentyl-1,3-dioxane should be considered for procurement by flavor and fragrance houses aiming to develop base notes or fixatives with unique, long-lasting olfactory properties.

Analytical Reference Standard for GC-MS Method Development

The unique and well-documented mass spectral fragmentation pattern of 4,6-dineopentyl-1,3-dioxane [3] establishes it as a reliable reference standard for gas chromatography-mass spectrometry (GC-MS) method development and quality control. Analytical laboratories in the fragrance, chemical manufacturing, or environmental monitoring sectors can procure this compound to create calibration curves, validate retention times, and ensure the accurate identification of this specific dioxane derivative in complex sample matrices. Its distinct high-mass fragment ions provide a clear advantage over lower molecular weight 1,3-dioxanes, which may produce interfering or less diagnostic spectra.

Investigation of Steric Effects in Reaction Mechanisms

4,6-Dineopentyl-1,3-dioxane serves as an ideal model substrate for academic and industrial research groups studying the impact of steric hindrance on reaction kinetics and mechanisms involving cyclic acetals. The extreme steric bulk of the neopentyl groups provides a quantifiable 'steric probe' to investigate how substrate size influences reaction rates, transition state geometries, and product distributions in reactions such as acetal hydrolysis, transacetalation, or electrophilic ring-opening. Procurement is recommended for physical organic chemistry laboratories seeking a well-defined, sterically encumbered 1,3-dioxane to contrast with the behavior of less hindered analogs [4].

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